9-([1,1'-Biphenyl]-4-yl)-2-bromo-9H-carbazole
Overview
Description
The compound “9-([1,1’-Biphenyl]-4-yl)-2-bromo-9H-carbazole” is a complex organic molecule that likely contains a biphenyl group and a carbazole group . Biphenyl is a type of aromatic hydrocarbon that consists of two connected phenyl rings . Carbazole consists of a three-ring compound with two benzene rings fused onto a central pyrrole ring .
Synthesis Analysis
While specific synthesis methods for “9-([1,1’-Biphenyl]-4-yl)-2-bromo-9H-carbazole” are not available, biphenyl and carbazole derivatives can be synthesized through various methods . For instance, biphenyl derivatives can be synthesized through Suzuki-coupling and demethylation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the biphenyl and carbazole groups . The biphenyl group would contribute to the planar structure of the molecule, while the carbazole group would add a three-dimensional aspect to the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the bromo group might make the compound more reactive, allowing it to participate in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the biphenyl and carbazole groups might influence its solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Structural Properties
9-([1,1'-Biphenyl]-4-yl)-2-bromo-9H-carbazole is a biphenyl carbazole-based derivative, known for its structural uniqueness and thermal stability. Notably, the compound is characterized by its crystalline formation and intermolecular interactions, such as C-H⋯π stacking among aromatic rings. The thermal stability of this compound is highlighted by high decomposition temperatures, indicating its potential for applications requiring thermal resistance. The maximal emission peaks and the Hirshfeld analyses emphasize the compound's luminescent properties and the significance of its intermolecular contacts (Tang et al., 2021).
Luminescence and Photoluminescence
The compound's applications in the field of luminescence are underscored by studies focusing on its optical properties. Research has demonstrated that certain derivatives exhibit strong photoluminescent properties, influenced by substituent groups. These derivatives have shown significant potential in applications requiring photoluminescence, with substantial thermal stability further enhancing their applicability (Tang et al., 2017).
Organic Light Emitting Diodes (OLEDs) and Photostimulated Reactions
This compound derivatives are pivotal in the synthesis of high triplet energy host materials for blue phosphorescent OLEDs. The unique structural configuration of these derivatives contributes to their high triplet energy and quantum efficiencies in OLED applications, making them valuable materials in the field of display and lighting technologies (Lee et al., 2014). Additionally, photostimulated reactions utilizing these compounds have been employed for the "transition-metal-free" synthesis of carbazoles, showcasing the versatility and utility of these derivatives in organic synthesis and materials science (Guerra et al., 2015).
Biological and Pharmaceutical Applications
While ensuring the exclusion of information related to drug use, dosage, and side effects, it's important to note that 9H-carbazole derivatives have been extensively studied for their antimicrobial properties. These studies focus on the synthesis of new heterocyclic derivatives from 9H-carbazole, exploring their potential as antimicrobial agents. The synthesis processes and the characterization of these compounds highlight the adaptability of this compound in medicinal chemistry (Salih et al., 2016).
Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of oled screens and electronic devices . This suggests that its targets could be related to the electronic properties of materials, such as charge transport or light emission.
Mode of Action
Given its use in oled screens and electronic devices, it can be inferred that it may interact with other components in these devices to facilitate electron transport or light emission .
Biochemical Pathways
Given its use in electronic devices, it is likely involved in pathways related to electron transport or light emission .
Result of Action
Given its use in oled screens and electronic devices, it can be inferred that its action results in specific electronic properties that are beneficial for these applications .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-9-(4-phenylphenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-12-15-22-21-8-4-5-9-23(21)26(24(22)16-19)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJONVVVRMCDDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393835-87-4 | |
Record name | 9-(4-Biphenylyl)-2-bromocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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